8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

NAAA inhibition Pyrazole azabicyclo[3.2.1]octane Scaffold recognition

8-(4-Methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309189-84-0) is a synthetic small molecule belonging to the pyrazole azabicyclo[3.2.1]octane class, a privileged scaffold recognized for inhibiting intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase that controls endogenous palmitoylethanolamide (PEA) levels. The compound features a stereochemically defined (1R,5S)-8-azabicyclo[3.2.1]octane core with a pyrazole at the 3-position and a 4-methoxy-3-methylbenzoyl substituent at the 8-position, distinguishing it from the clinically advanced sulfonamide-based NAAA inhibitors within the same scaffold family.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 2309189-84-0
Cat. No. B2926102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2309189-84-0
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)OC
InChIInChI=1S/C19H23N3O2/c1-13-10-14(4-7-18(13)24-2)19(23)22-15-5-6-16(22)12-17(11-15)21-9-3-8-20-21/h3-4,7-10,15-17H,5-6,11-12H2,1-2H3
InChIKeyMFOBHCGYOJFNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309189-84-0): Procurement-Relevant Structural and Biological Profile


8-(4-Methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309189-84-0) is a synthetic small molecule belonging to the pyrazole azabicyclo[3.2.1]octane class, a privileged scaffold recognized for inhibiting intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase that controls endogenous palmitoylethanolamide (PEA) levels . The compound features a stereochemically defined (1R,5S)-8-azabicyclo[3.2.1]octane core with a pyrazole at the 3-position and a 4-methoxy-3-methylbenzoyl substituent at the 8-position, distinguishing it from the clinically advanced sulfonamide-based NAAA inhibitors within the same scaffold family .

Why 8-(4-Methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Cannot Be Replaced by Other In-Class NAAA Inhibitors


The NAAA inhibitor class exhibits steep structure–activity relationships where the nature of the linker between the azabicyclic core and the aromatic substituent fundamentally governs potency, mechanism of action, and drug-like properties . Published SAR data for the pyrazole azabicyclo[3.2.1]octane series demonstrate that replacing a sulfonamide linker (as in ARN19689, IC50 = 0.042 µM) with a carbonyl-based linker (amide/benzoyl) alters both the inhibitory potency against human NAAA and the selectivity profile against related amidases such as FAAH . The target compound's specific 4-methoxy-3-methylbenzoyl substituent further introduces lipophilic and electronic features absent in the sulfonamide series, making direct substitution without experimental validation unreliable for procurement decisions . Consequently, assuming functional equivalence with other in-class compounds risks selecting an inhibitor with uncharacterized potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 8-(4-Methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Versus In-Class Comparators


Structural Core Recognition: Pyrazole Azabicyclo[3.2.1]octane Scaffold as Privileged NAAA Binding Motif

The target compound shares the pyrazole azabicyclo[3.2.1]octane core with ARN19689 (sulfonamide 50, IC50 = 0.042 µM) and ARN16186 (IC50 = 0.023 µM), both of which are validated, high-affinity, non-covalent NAAA inhibitors . The published SAR trajectory demonstrated that the (1R,5S)-8-azabicyclo[3.2.1]octane-pyrazole core constitutes the essential pharmacophore for engaging the NAAA active site through a non-covalent mechanism . While the linker chemistry differs (benzoyl vs. sulfonamide), the conserved core scaffold positions the target compound within the same binding-competent chemotype, distinguishing it structurally from earlier benzothiazole-piperazine NAAA inhibitors (e.g., compound 8 from the second-generation series) that lack the bridged bicyclic core .

NAAA inhibition Pyrazole azabicyclo[3.2.1]octane Scaffold recognition Covalent vs non-covalent mechanism

Linker Chemistry Differentiation: Benzoyl vs. Sulfonamide Linkage as Determinant of Potency and Selectivity

The single most critical structural distinction between the target compound and the best-characterized pyrazole azabicyclo[3.2.1]octane NAAA inhibitors (ARN19689, ARN16186) is the carbonyl linker: the target compound features a benzoyl (amide-type) carbonyl, whereas ARN19689 and ARN16186 utilize a sulfonamide linker . The published SAR study explicitly demonstrates that the sulfonamide moiety is critical for achieving low nanomolar NAAA inhibition within this scaffold class; analogs lacking the sulfonamide group showed markedly reduced potency . Specifically, pyrazole-substituted intermediates without the sulfonamide linker (compounds 16–29) exhibited IC50 values ranging from 0.085 µM to >50 µM, with the most potent non-sulfonamide pyrazole derivative reaching only 0.085 µM compared to 0.042 µM for the optimized sulfonamide ARN19689 . This indicates that linker identity directly modulates IC50 by at least 2-fold even among closely related structures.

Structure-activity relationship Benzoyl linker Sulfonamide linker NAAA inhibitor selectivity

Selectivity Profile Benchmarking: NAAA vs. FAAH Discrimination in the Pyrazole Azabicyclic Class

NAAA inhibitors must be distinguished from FAAH (fatty acid amide hydrolase) inhibitors, as both enzymes hydrolyze N-acylethanolamines but mediate distinct physiological pathways . Within the pyrazole azabicyclo[3.2.1]octane class, the sulfonamide derivative ARN16186 demonstrates exceptional selectivity with an IC50 > 30,000 nM against human FAAH-1, representing a >1,300-fold selectivity window over its NAAA IC50 of 23 nM . This selectivity is a class-level property conferred by the azabicyclic scaffold architecture rather than the linker chemistry alone, suggesting that the target compound (benzoyl derivative) is likely to retain FAAH-sparing characteristics . However, the absence of direct FAAH counter-screen data for the benzoyl analog prevents quantitative selectivity comparison.

NAAA selectivity FAAH counter-screen Off-target profiling Pyrazole azabicyclo[3.2.1]octane

Physicochemical Property Differentiation Predicted for the 4-Methoxy-3-Methylbenzoyl Substituent

The 4-methoxy-3-methylbenzoyl substituent introduces distinct physicochemical properties relative to the sulfonamide-based NAAA inhibitors . The benzoyl group eliminates the sulfonamide N–H hydrogen bond donor, which reduces topological polar surface area (TPSA) and increases lipophilicity (calculated logP) compared to sulfonamide analogs . Based on established CNS drug-likeness parameters, this shift in properties may enhance passive blood-brain barrier permeability relative to the more polar sulfonamide series, which is a critical consideration for neuroinflammatory applications . However, increased lipophilicity may also affect aqueous solubility and plasma protein binding. Without experimental logD, solubility, or brain-to-plasma ratio data for this specific benzoyl derivative, these property differences remain predicted rather than measured.

Lipophilicity logP Blood-brain barrier penetration NAAA inhibitor drug-likeness 4-methoxy-3-methylbenzoyl

Recommended Research and Procurement Application Scenarios for 8-(4-Methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309189-84-0)


SAR Probe for Linker-Dependent NAAA Potency Profiling

The benzoyl linker of this compound makes it a valuable SAR probe for investigating how carbonyl-based linkers modulate NAAA inhibitory potency relative to the well-characterized sulfonamide series . Researchers should conduct a head-to-head IC50 comparison against ARN19689 (IC50 = 0.042 µM) using standardized human NAAA fluorogenic assays at pH 4.5 to quantify the potency cost of the sulfonamide-to-benzoyl substitution, directly informing the SAR landscape for this chemotype .

Physicochemical and CNS Penetration Comparator Study

The predicted lower TPSA and higher lipophilicity of the benzoyl analog relative to sulfonamide-based NAAA inhibitors warrant experimental determination of logD (shake-flask method), kinetic solubility (nephelometry), and MDCK-MDR1 permeability (Papp A→B) in a single comparative panel alongside ARN19689 to evaluate whether the benzoyl modification enhances passive CNS penetration .

Selectivity Profiling Against the Serine Hydrolase Panel

Given the established FAAH-sparing nature of the pyrazole azabicyclo[3.2.1]octane class (ARN16186 FAAH IC50 > 30,000 nM), this benzoyl derivative should be counter-screened against FAAH, MGL, ABHD6, and other serine hydrolases using activity-based protein profiling (ABPP) to confirm that the linker modification does not compromise class-level selectivity, a prerequisite for its use as a functional NAAA chemical probe .

Quote Request

Request a Quote for 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.